N-(4-Chlorophenethyl)-4-(3-phenylpropoxy)aniline
Overview
Description
N-(4-Chlorophenethyl)-4-(3-phenylpropoxy)aniline is a useful research compound. Its molecular formula is C23H24ClNO and its molecular weight is 365.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Interactions
Palladium-Catalyzed Amination : The palladium-catalyzed amination of aryl halides and aryl triflates involves compounds like N-Methyl-N-(4-chlorophenyl) aniline. Such processes are fundamental in creating complex molecules for pharmaceuticals and materials science (Wolfe & Buchwald, 2003).
Spectroscopic and Theoretical Studies : Infrared spectroscopic studies and theoretical calculations on substituted N-phenoxyethylanilines, including N-(2-(4-chlorophenoxy)ethyl) aniline derivatives, provide insights into their vibrational, geometrical, and electronic properties. These studies are crucial in understanding the behavior of such compounds in different conditions and their potential applications in materials science (Finazzi et al., 2003).
Environmental Chemistry and Catalysis : Research involving the mineralization of 4-chlorophenol highlights the environmental significance of chlorophenyl compounds. Understanding their behavior and degradation pathways is crucial in environmental remediation and pollution control (Sauleda & Brillas, 2001).
Synthesis of Novel Compounds for Bioactivity : The synthesis of compounds like N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives showcases the potential of chlorophenyl aniline derivatives in creating novel compounds, which are then evaluated for activities like anti-tubercular activity. Such research paves the way for new drug development (Dighe et al., 2012).
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-(3-phenylpropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO/c24-21-10-8-20(9-11-21)16-17-25-22-12-14-23(15-13-22)26-18-4-7-19-5-2-1-3-6-19/h1-3,5-6,8-15,25H,4,7,16-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKRYHUBAJQYCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NCCC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.